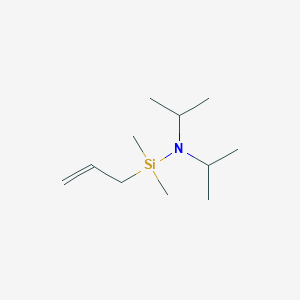

Allyl(diisopropylamino)dimethylsilane

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ATPGAMMAS se sintetiza a través de un proceso químico de múltiples pasos. La síntesis generalmente involucra la tiofosforilación del trifosfato de adenosina. Las condiciones de reacción requieren un control cuidadoso del pH y la temperatura para garantizar la estabilidad del grupo tiofosfato. El compuesto a menudo se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr una pureza superior al 90% .

Métodos de producción industrial

La producción industrial de ATPGAMMAS involucra la síntesis química a gran escala bajo condiciones controladas. El proceso incluye el uso de reactores especializados para mantener el pH y la temperatura requeridos. El producto final se liofiliza típicamente y se almacena a bajas temperaturas para preservar su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

ATPGAMMAS experimenta varias reacciones bioquímicas, que incluyen:

Fosforilación: ATPGAMMAS puede actuar como sustrato para las quinasas, lo que lleva a la tiofosforilación de proteínas

Unión a receptores: Puede unirse a receptores purinérgicos, modulando las vías de señalización intracelular

Reactivos y condiciones comunes

Reacciones de quinasa: ATPGAMMAS se utiliza en ensayos de quinasa con reactivos comunes como iones de magnesio y enzimas quinasas específicas

Estudios de unión a receptores: Se utiliza en presencia de agonistas o antagonistas de receptores para estudiar las interacciones receptor-ligando

Principales productos formados

Proteínas tiofosforiladas: Estos son los productos principales formados cuando ATPGAMMAS se utiliza en reacciones de quinasa

Aplicaciones Científicas De Investigación

Synthetic Applications

ADPAMS serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable in producing more complex molecules.

Allylsilane Addition Reactions

One prominent application of ADPAMS is in asymmetric allylsilane addition reactions. These reactions are vital for synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals. A study highlighted the dual activation mechanism in these reactions, showcasing ADPAMS's role in improving yields and selectivity .

Polymer Chemistry

ADPAMS is utilized in polymer chemistry to enhance the properties of polymers. Its incorporation into polymer matrices can improve adhesion, thermal stability, and mechanical strength. Research indicates that allylsilanes, including ADPAMS, can act as cross-linking agents, which are crucial for developing high-performance materials .

Industrial Applications

In addition to its laboratory uses, ADPAMS finds applications in various industrial sectors:

Coatings and Sealants

ADPAMS is used in formulating high-performance coatings and sealants due to its excellent adhesion properties. These coatings are essential for protecting surfaces from environmental degradation.

Electronic Materials

The compound is also employed in the electronics industry, particularly in semiconductor manufacturing. Its silane functionality allows it to bond effectively with silicon surfaces, enhancing the performance of electronic devices.

Case Study 1: Asymmetric Synthesis

A research project demonstrated the use of ADPAMS in synthesizing chiral amines through asymmetric allylsilane addition to N-acylhydrazones. The study reported significant improvements in enantioselectivity compared to traditional methods, underscoring ADPAMS's effectiveness as a reagent .

Case Study 2: Polymer Enhancement

Another investigation focused on the incorporation of ADPAMS into epoxy resins. The results indicated that adding ADPAMS improved the thermal stability and mechanical properties of the resins, making them suitable for high-temperature applications .

Mecanismo De Acción

ATPGAMMAS ejerce sus efectos actuando como un análogo no hidrolizable del trifosfato de adenosina. Se une a enzimas y receptores dependientes de ATP, modulando su actividad sin ser hidrolizado. Esta propiedad lo hace útil para estudiar el papel del ATP en varios procesos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

Trifosfato de adenosina (ATP): La forma natural de ATP, que es hidrolizada por enzimas.

Adenosina-5'-O-(2-tiotrifosfato): Otro análogo tiofosfato de ATP con un átomo de azufre en el grupo fosfato beta

Singularidad

ATPGAMMAS es único debido a su resistencia a la hidrólisis, lo que permite su uso en estudios donde la estabilidad del grupo fosfato es crucial. Esta propiedad lo distingue de otros análogos de ATP y lo convierte en una herramienta valiosa en la investigación bioquímica .

Actividad Biológica

Allyl(diisopropylamino)dimethylsilane is a silicon-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNSi

- Molecular Weight : 201.39 g/mol

This compound features a silicon atom bonded to two methyl groups, an allyl group, and a diisopropylamino group, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the degradation capabilities of marine bacteria on sulfur-containing compounds analogous to this compound. Results indicated that certain bacterial strains could metabolize these compounds, releasing volatile sulfur compounds known for their antimicrobial properties. This suggests a possible indirect antimicrobial effect through microbial metabolism .

Case Study 2: Cytotoxic Effects in Cancer Cells

In vitro studies have explored the cytotoxic effects of various silicon-based compounds on cancer cell lines. While specific data on this compound is sparse, related compounds demonstrated significant cytotoxicity, indicating that modifications in the silicon structure could influence biological activity .

The mechanisms underlying the biological activities of silicon-containing compounds like this compound may include:

- Membrane Disruption : The hydrophobic nature of the silane may facilitate interaction with lipid membranes, leading to increased permeability or disruption.

- Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, contributing to cytotoxicity.

- Enzyme Interaction : The diisopropylamino group may engage in specific interactions with enzymes or receptors, potentially altering their activity.

Propiedades

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NSi/c1-8-9-13(6,7)12(10(2)3)11(4)5/h8,10-11H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVYECJWYQBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402821 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106948-24-7 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.